NAN-190 - 102392-05-2

NAN-190

Catalog Number: EVT-1214234
CAS Number: 102392-05-2
Molecular Formula: C23H27N3O3
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NAN 190 is an N-alkylpiperazine that consists of (2-methoxyphenyl)piperazine in which the amine hydrogen is substituted by a 4-(2-phthalimido)butyl group. It has a role as a serotonergic antagonist. It is a N-alkylpiperazine, a N-arylpiperazine and a member of phthalimides. It is a conjugate base of a NAN 190(1+).
Synthesis Analysis

The synthesis of NAN-190 has been explored through various methods, with one efficient approach being the reductive alkylation of amines. This method allows for the construction of the piperazine ring, which is central to the compound's structure. The synthesis typically involves:

  1. Starting Materials: The process begins with the appropriate amines and aldehydes or ketones.
  2. Reagents: Common reagents include reducing agents that facilitate the formation of secondary amines.
  3. Conditions: The reactions are usually conducted under controlled temperatures to optimize yield and purity.

The specific conditions for synthesizing NAN-190 can vary, but parameters such as temperature, reaction time, and solvent choice are crucial for achieving high-quality products .

Molecular Structure Analysis

NAN-190 features a complex molecular structure characterized by a piperazine ring substituted with a methoxyphenyl group and a phthalimido butyl chain. The structural formula can be represented as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₂
  • Molecular Weight: Approximately 303.39 g/mol

Key structural features include:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms, which is essential for its biological activity.
  • Substituents: The methoxy group enhances lipophilicity, aiding in crossing the blood-brain barrier, while the phthalimido group contributes to its receptor binding properties.

Crystallographic studies have shown that the piperazine ring adopts a stable chair conformation, which is favorable for interaction with biological targets .

Chemical Reactions Analysis

NAN-190 undergoes various chemical reactions primarily related to its interaction with serotonin receptors. Notably:

  1. Receptor Binding: It competes with serotonin and other agonists at the 5-HT1A receptor sites, displaying competitive antagonism.
  2. Functional Assays: In vitro studies have demonstrated that NAN-190 inhibits adenylyl cyclase activity mediated by 5-HT1A receptors, confirming its role as an antagonist .
  3. Behavioral Studies: In vivo experiments indicate that NAN-190 can block behaviors induced by serotonin agonists, further supporting its antagonistic properties.

These reactions highlight its potential therapeutic effects in modulating serotonergic signaling pathways.

Mechanism of Action

The mechanism of action of NAN-190 is primarily centered on its interaction with 5-HT1A receptors:

  1. Antagonistic Action: NAN-190 acts as a competitive antagonist at postsynaptic 5-HT1A receptors, inhibiting serotonin-induced responses.
  2. Agonistic Action: Interestingly, it may exhibit partial agonist activity at somatodendritic autoreceptors, leading to decreased serotonin release in certain contexts .
  3. Impact on Neurotransmission: By blocking postsynaptic receptors while potentially activating autoreceptors, NAN-190 modulates serotonergic neurotransmission effectively.

This dual action could make it beneficial in treating conditions characterized by dysregulated serotonin levels.

Physical and Chemical Properties Analysis

NAN-190 possesses distinct physical and chemical properties that influence its pharmacological profile:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulation and delivery in therapeutic contexts.

Applications

NAN-190 has several scientific applications primarily related to neuroscience:

  1. Research Tool: It serves as a valuable tool in studying serotonergic systems and their role in mood regulation.
  2. Potential Therapeutic Agent: Given its antagonistic effects on 5-HT1A receptors, NAN-190 is being investigated for potential use in treating anxiety disorders and depression.
  3. Behavioral Studies: It has been used in various animal models to assess the behavioral effects of serotonergic modulation .

As research continues, NAN-190 may contribute significantly to our understanding of serotonin-related pathologies and therapeutic interventions.

Introduction to NAN-190: Pharmacological Significance and Historical Context

Discovery and Development of NAN-190 as a Serotonergic Ligand

The development of NAN-190 was rooted in systematic medicinal chemistry efforts to expand the arsenal of selective serotonergic ligands. Early work by Glennon and colleagues in the late 1980s was instrumental in characterizing the binding affinities of various arylpiperazine derivatives at 5-HT~1A~ receptors [1] [7]. These investigations revealed that specific structural modifications, particularly the incorporation of the phthalimide moiety linked via a butyl chain to the piperazine nitrogen, conferred high 5-HT~1A~ affinity and selectivity over other neurotransmitter receptors (though later work identified significant α2-adrenergic activity). Williams and Glennon conducted pivotal behavioral pharmacology studies demonstrating that NAN-190 effectively antagonized the stimulus effects of the prototypical 5-HT~1A~ agonist 8-OH-DPAT in rodent drug discrimination paradigms [1] [7]. This functional antagonism established its initial classification as a 5-HT~1A~ receptor antagonist and solidified its utility for in vivo studies. The compound's research significance was further amplified by the synthesis of tritiated [³H]NAN-190, enabling detailed radioligand binding assays that confirmed its high affinity (K~i~ = 6.8 nM) and specific binding to 5-HT~1A~ receptors in brain tissues like the hippocampus, striatum, and frontal cortex [2] [6]. This radiolabeled form facilitated investigations into receptor density, distribution, and agonist/antagonist interactions, cementing NAN-190’s role as a versatile investigative probe.

Structural and Chemical Profile: Arylpiperazine Derivatives and Receptor Affinity

NAN-190 hydrobromide (Chemical Formula: C~23~H~27~N~3~O~3~·HBr; Molecular Weight: 474.4 g/mol; CAS Number: 115338-32-4) belongs to a well-defined chemical class of arylpiperazine-based ligands designed for selective interaction with monoamine receptors [1] [6] [8]. Its structure comprises three key pharmacophoric elements essential for its 5-HT~1A~ affinity:

  • An o-methoxyphenyl group directly attached to the piperazine ring, contributing to aromatic stacking interactions within the receptor binding pocket.
  • A piperazine core serving as a critical spacer and hydrogen bond acceptor/donor.
  • A bulky lipophilic phthalimido group connected via a four-carbon (butyl) alkyl chain to the distal piperazine nitrogen. This moiety significantly enhances receptor affinity and selectivity, likely through hydrophobic interactions [8].

Table 1: Structural and Physicochemical Properties of NAN-190 Hydrobromide

PropertyValueSignificance
Chemical Name1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromideIUPAC nomenclature
Molecular FormulaC~23~H~27~N~3~O~3~·HBrReflects arylpiperazine core + HBr salt
Molecular Weight474.4 g/molConfirmed via mass spectrometry
Purity (HPLC)≥98%Standard for research compounds [1] [7]
SolubilitySoluble in DMSO (10-100 mM)Requires organic solvent for stock solutions [1] [5]
StorageRoom Temperature (RT) or 4°CStable solid under recommended conditions [6] [7]
PubChem CID107966Public compound identifier [1]
Key Structural Motifso-Methoxyphenyl, Piperazine, PhthalimideDeterminants of 5-HT~1A~ affinity and selectivity

The compound exhibits limited aqueous solubility, necessitating dissolution in dimethyl sulfoxide (DMSO) for the preparation of stock solutions used in in vitro assays (typical stock concentrations range from 10-100 mM) [1] [5] [6]. Its purity, typically ≥98% as determined by HPLC, is crucial for ensuring specificity in pharmacological experiments and minimizing confounding effects from impurities [1] [7]. While primarily characterized as a 5-HT~1A~ ligand, the structural features of NAN-190, particularly the basic piperazine nitrogen and lipophilic phthalimide tail, also confer significant affinity for α2-adrenergic receptors (later identified as a key limitation in its specificity) [3]. This discovery underscored the challenge in designing truly monoamine receptor-selective ligands within the arylpiperazine chemical space.

NAN-190 in the Context of 5-HT1A Receptor Research: Key Milestones

NAN-190 has been instrumental in elucidating the complex signaling dynamics and physiological roles of 5-HT~1A~ receptors. Key research milestones achieved using this compound include:

  • Demonstrating Competitive 5-HT~1A~ Antagonism: Early functional studies using rat hippocampal membranes provided critical evidence for NAN-190's mechanism. It produced a concentration-dependent rightward shift in the log-concentration inhibition curve of the 5-HT~1A~ agonist 5-carboxamidotryptamine, suppressing 5-HT~1A~-mediated inhibition of forskolin-stimulated adenylyl cyclase activity. Schild analysis yielded a K~B~ value of 1.9 nM, confirming potent and competitive antagonism at 5-HT~1A~ receptors in vitro [2]. This established its utility for mechanistic studies of receptor signaling.

  • Revealing Ligand-Directed Signaling Effects (Functional Selectivity): Radioligand binding studies with [³H]NAN-190 uncovered a fascinating complexity. While behaving as an antagonist in functional assays (adenylyl cyclase inhibition), [³H]NAN-190 binding was sensitive to guanylyl nucleotides (GTPγS, GppNHp), a characteristic typically associated with agonist radioligands binding to G-protein-coupled receptors (GPCRs). However, its sensitivity was markedly less than that of the full agonist radioligand [³H]8-OH-DPAT. This suggested NAN-190 might possess low intrinsic activity, potentially acting as a very weak partial agonist or stabilizing a receptor conformation distinct from that stabilized by full agonists [2]. This finding contributed to the emerging concept of functional selectivity (biased agonism) at GPCRs.

  • Highlighting the Role of 5-HT~1A~ Receptors in Brain Development: In vivo studies administering NAN-190 (0.5 mg/kg, i.p.) to rat pups postnatally revealed a profound impact on brain growth. Daily treatment from birth until postnatal days 5 or 22-25 resulted in significant (15%) reductions in body weight, brain weight, and the square area of the somatosensory cortical barrel field. Importantly, this effect was not observed with 5-HT~1A~ agonists like 8-OH-DPAT or buspirone. Furthermore, [¹⁴C]2-deoxyglucose mapping showed a functional deficit in cortical responses to whisker stimulation that exceeded the anatomical shrinkage, suggesting impaired synaptic connectivity. These findings strongly implicated tonic 5-HT~1A~ receptor signaling, potentially blocked by NAN-190, in critical neurotrophic processes during development [4].

  • Uncovering Non-Selectivity and Refining Research Tools: A pivotal study in 2009 demonstrated that NAN-190 potently blocks α2-adrenergic receptors in guinea pig models [3]. This finding critically recontextualized decades of prior research using NAN-190 as a "selective" 5-HT~1A~ antagonist. It highlighted the pharmacological challenge of achieving true monoamine receptor specificity with arylpiperazine derivatives and spurred the development and use of more selective antagonists like WAY-100635 for definitive 5-HT~1A~ research [3].

Table 2: Key Research Findings Enabled by NAN-190

Research AreaKey Finding Using NAN-190SignificanceReference
Receptor PharmacologyCompetitive antagonism of 5-CT-induced cAMP inhibition (K~B~ = 1.9 nM)Confirmed direct, high-affinity 5-HT~1A~ antagonism [2]
Receptor Conformation[³H]NAN-190 binding reduced by GTPγS (less sensitive than [³H]8-OH-DPAT)Suggested potential for weak intrinsic activity/functional selectivity [2]
NeurodevelopmentPostnatal treatment reduced brain/body weight & cortical barrel field sizeDemonstrated critical trophic role of 5-HT~1A~ signaling in development [4]
Receptor SpecificityPotent blockade of α2-adrenergic receptorsRevealed a major limitation in selectivity, refining interpretation of past studies [3]
Circadian RhythmsPotentiation of light-induced phase shiftsImplicated 5-HT~1A~ receptors in modulating circadian photic responses [6]

These milestones underscore NAN-190's dual legacy: it has been an invaluable probe for advancing fundamental understanding of 5-HT~1A~ receptor neurobiology and signaling, while simultaneously serving as a cautionary example highlighting the importance of rigorous selectivity profiling for pharmacological tools. Its impact extends from molecular pharmacology to integrative physiology and developmental neurobiology.

Properties

CAS Number

102392-05-2

Product Name

NAN-190

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3

InChI Key

SJDOMIRMMUGQQK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O

Synonyms

1-(2-methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
NAN 190
NAN-190

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.